2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]-
Description
Chemical Identification and Structural Analysis
Systematic IUPAC Nomenclature and Synonyms
The IUPAC name 2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]- systematically describes the compound’s structure. Breaking this down:
- 2H-1-Benzopyran-2-one : Indicates the parent heterocyclic structure, a bicyclic system with an oxygen atom at position 1 and a ketone at position 2.
- 4-methyl : Denotes a methyl group substitution at position 4 of the benzopyran-2-one core.
- 7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy] : Specifies a glycosyloxy substituent at position 7, comprising a galactopyranose ring with acetyl groups at positions 3, 4, and 6, an acetylamino group at position 2, and an alpha-D-configuration.
Synonyms for this compound are limited due to its structural complexity, but it may be referred to informally as 4-methyl-7-(tri-O-acetyl-N-acetyl-alpha-D-galactosaminyloxy)coumarin in biochemical contexts.
Structural Characteristics
Benzopyran-2-one Core Framework
The benzopyran-2-one core consists of a fused benzene and pyrone ring system. The 2H designation indicates the double bond between positions 1 and 2, while the ketone at position 2 contributes to the compound’s planar, conjugated structure. This conjugation enables UV-Vis absorption and fluorescence properties common to coumarin derivatives.
Substitution Patterns at Positions 4 and 7
- Position 4 : A methyl group (-CH₃) enhances the hydrophobicity of the core and influences electronic effects, slightly shifting NMR and UV-Vis spectra compared to unsubstituted coumarins.
- Position 7 : The glycosyloxy group introduces steric bulk and polar acetyl/amide functionalities, drastically altering solubility and reactivity.
Glycosyloxy Functional Group Analysis
The glycosyloxy substituent is a 2-(acetylamino)-2-deoxy-alpha-D-galactopyranose moiety with acetyl protection at positions 3, 4, and 6. Key features include:
Molecular Formula and Weight
The molecular formula C₂₉H₃₄N₂O₁₃ is derived as follows:
- Benzopyran-2-one core: C₉H₆O₂.
- Methyl group: +C₁H₃.
- Glycosyloxy group: C₁₉H₂₅N₂O₁₁ (galactose backbone + acetyl/acetylamino groups).
Molecular weight :
- C: (29 × 12.01) = 348.29 g/mol
- H: (34 × 1.01) = 34.34 g/mol
- N: (2 × 14.01) = 28.02 g/mol
- O: (13 × 16.00) = 208.00 g/mol
Total : 348.29 + 34.34 + 28.02 + 208.00 = 618.65 g/mol .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR :
¹³C NMR :
Mass Spectrometry (MS) Fragmentation Patterns
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles
Properties
Molecular Formula |
C24H27NO11 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)/t19-,21-,22+,23-,24+/m1/s1 |
InChI Key |
UXRGMYFQEBYUQU-ZXGKGEBGSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Helferich Glycosylation with Boron Trifluoride Etherate
Reaction Overview
This method employs peracetylated glycosyl donors and 4-methylumbelliferone (4-MU) as the aglycone. The Lewis acid boron trifluoride etherate (BF₃·OEt₂) and organic bases (e.g., triethylamine or pyridine) facilitate stereoselective glycosylation.
Key Steps:
Glycosylation :
Deprotection :
Stereochemical Outcome
The base’s steric bulk dictates anomeric selectivity. Pyridine favors α-selectivity (α:β = 4:1), while triethylamine enhances β-selectivity (β:α = 3:1). For the target α-anomer, pyridine is optimal.
Yield Data
| Donor | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Peracetylated galactose | Pyridine | DCM | 25°C | 76 |
| Peracetylated galactose | Triethylamine | 1,2-Dichloroethane | 60°C | 68 |
Koenigs-Knorr Method with Mercuric Cyanide
Reaction Overview
This classical approach uses glycosyl halides and heavy metal salts to promote glycosidic bond formation.
Key Steps:
Glycosyl Halide Preparation :
Condensation :
Challenges
- Toxicity : Mercuric reagents pose handling risks.
- Anomeric Mixture : Yields ~1:1 α/β ratio, necessitating chromatographic separation.
Yield Data
| Donor | Promoter | Solvent | Temperature | α:β Ratio | Yield (%) |
|---|---|---|---|---|---|
| Galactosyl bromide | Hg(CN)₂ | Acetonitrile | 80°C | 1:1 | 52 |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) | α:β Ratio |
|---|---|---|---|---|
| Helferich (BF₃·OEt₂) | High stereoselectivity, mild conditions | Requires anhydrous solvents | 68–76 | 4:1 (α) |
| Koenigs-Knorr (Hg(CN)₂) | Broad substrate tolerance | Toxic reagents, poor selectivity | 52 | 1:1 |
| Biocatalytic | Eco-friendly, aqueous conditions | Limited donor compatibility | N/A | N/A |
Critical Reaction Parameters
Solvent Effects
Structural Confirmation
Post-synthesis, the compound is validated via:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran core, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in Coumarin Chemistry
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a)
- Structure : Coumarin core with a 2-benzoylallyl group at position 3 and a methyl group at position 4.
- Synthesis : Prepared via nucleophilic addition of benzoylallyl groups to 4-hydroxy-6-methylcoumarin .
- Properties : Melting point 171°C (14d derivative) vs. 84–86°C (14g derivative with benzylmercapto group). Lower melting points in thioether derivatives suggest increased molecular flexibility .
7-Acetyloxy-4-bromomethyl-2H-1-Benzopyran-2-one (3)
- Structure : Acetylated hydroxyl at position 7 and bromomethyl at position 3.
- Synthesis : Bromination of 4-methylcoumarin using n-bromosuccinimide (NBS) under radical conditions .
- Properties : Bromomethyl groups enable further functionalization (e.g., nucleophilic substitution), unlike the stable glycosidic bond in the target compound.
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-Benzopyran-4-one
- Structure: Flavonoid-like structure with methoxyphenyl and methyl groups.
- Properties : Higher polarity due to free hydroxyl groups, contrasting with the acetylated galactose in the target compound. This affects membrane permeability and metabolic stability .
Glycosylated Analogues
5-Amino-1-pentyl Glycosides (e.g., Compound 1 in )
- Structure: Oligosaccharide-linked compounds with β-D-galactopyranosyl and α-L-fucopyranosyl units.
- Divergence: The target compound’s α-D-galactopyranosyl linkage and acetylamino group may confer distinct binding affinities (e.g., lectin recognition vs. glycan-mediated interactions) .
4H-1-Benzopyran-4-one Derivatives with Terpenoid Chains ()
- Structure : Coumarin core with a prenylated side chain (e.g., 5-methyl-2-(1-methylethenyl)-4-hexen-1-yl).
- Properties : High lipophilicity enhances membrane penetration but reduces aqueous solubility. The target compound’s glycosyl group balances these properties .
Physicochemical and Spectroscopic Comparisons
Biological Activity
2H-1-Benzopyran-2-one, commonly referred to as coumarin, is a significant compound in medicinal chemistry due to its diverse biological activities. The specific derivative 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]- exhibits unique properties that warrant detailed investigation into its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a coumarin backbone with specific substitutions that enhance its biological activity.
Antimicrobial Activity
Research has shown that various derivatives of 2H-1-benzopyran-2-one possess significant antimicrobial properties. A study synthesized several 3,7-disubstituted coumarin derivatives and evaluated their antibacterial and antifungal activities. Notably, some compounds demonstrated minimal inhibitory concentrations (MIC) lower than standard antifungal agents like fluconazole, indicating superior efficacy against certain fungal strains such as Trichophyton mentagrophytes .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3ae | 1.56 | Antifungal |
| 3bc | 1.56 | Antifungal |
Anti-inflammatory Effects
Coumarins have been documented to exhibit anti-inflammatory effects. For instance, preliminary studies indicated that benzopyrones could reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines . The specific derivative has not been extensively studied for this activity but is expected to follow similar pathways due to its structural characteristics.
Antifilarial Activity
A notable study highlighted the macrofilaricidal and microfilaricidal activities of a related benzopyrone compound against Brugia malayi, a causative agent of lymphatic filariasis. At a dosage of 300 mg/kg, the compound demonstrated significant adulticidal (53.6%) and microfilaricidal (46.0%) effects . This suggests potential for further development in antifilarial therapies.
Case Studies
- Antimicrobial Efficacy : In a comparative study, several new derivatives were synthesized and tested against various microbial strains. The findings suggested that modifications at the C-3 and C-7 positions significantly influenced antimicrobial potency.
- Filarial Studies : The compound's effectiveness against Brugia malayi was particularly promising, showing potential for developing new treatments for filariasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
